6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H8F3N5O and its molecular weight is 307.236. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Structural Investigations
A detailed experimental and theoretical study on a synthetic analog relevant to the 4H-pyran motif, including 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, highlights its spectral and structural properties. This compound was synthesized with an efficient multicomponent one-pot protocol, showcasing its potential in drug discovery through molecular docking studies against the multidrug resistance protein, suggesting its significance in pharmaceutical applications (Ratnesh Kumar et al., 2020).
Heterocyclic Synthesis Utilization
The compound's derivatives have been utilized in the synthesis of diverse heterocyclic compounds, demonstrating the reactivity of this nitrile in heterocyclic synthesis. This includes the exploration of pyrano[2,3-c]pyrazole derivatives, highlighting its versatility in the synthesis of various azole and azine derivatives with potential antimicrobial activity (A. Fadda et al., 2012).
Crystal Structure Analysis
The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, showcasing the compound's potential active structure through X-ray diffraction data. This analysis provides insights into the compound's structural and vibrational spectra, contributing to a deeper understanding of its chemical properties (J. Ganapathy et al., 2015).
Corrosion Inhibition Performance
Pyranopyrazole derivatives, closely related to the chemical structure , have been investigated for their corrosion inhibition performance on mild steel in HCl solution. These studies include gravimetric, electrochemical, and density functional theory (DFT) analyses, suggesting the application of such compounds in corrosion protection (M. Yadav et al., 2016).
Antimicrobial Agent Synthesis
The synthesis of novel compounds using derivatives of the base chemical has shown potent antibacterial activity against various bacterial strains, indicating its potential use as a precursor in developing new antimicrobial agents. This showcases the compound's utility in addressing the need for new antibacterial drugs (N. Desai et al., 2013).
Properties
IUPAC Name |
6-amino-4-pyridin-3-yl-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O/c14-13(15,16)10-9-8(6-2-1-3-19-5-6)7(4-17)11(18)22-12(9)21-20-10/h1-3,5,8H,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZROOLKGPPWQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(OC3=NNC(=C23)C(F)(F)F)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.